4SC-202 free base

Descripción

4SC-202 free base, also known as domatinostat, is an orally bioavailable, small-molecule epigenetic modulator that uniquely inhibits class I histone deacetylases (HDAC1, HDAC2, HDAC3, and HDAC8) and lysine-specific demethylase 1A (LSD1/KDM1A) . This dual inhibition disrupts key regulatory pathways in cancer cells, including chromatin remodeling, gene expression, and signaling cascades. Preclinical studies demonstrate its broad anticancer activity across solid tumors (e.g., oral squamous cell carcinoma, colorectal cancer, triple-negative breast cancer) and hematological malignancies (e.g., myelodysplastic syndromes) . Phase I trials highlight its safety profile and early efficacy signals, including durable complete remission in advanced hematological cancers . Notably, 4SC-202 also modulates the tumor microenvironment, enhancing immune cell infiltration and synergizing with checkpoint inhibitors .

Propiedades

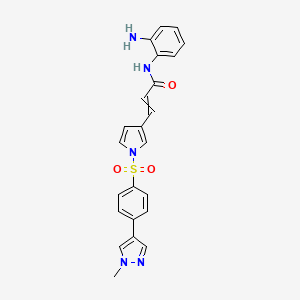

IUPAC Name |

N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24/h2-16H,24H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXXYMVLYKJITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Table 1: Standard In Vivo Formulation Protocol

| Component | Volume Ratio | Mixing Sequence | Purpose |

|---|---|---|---|

| DMSO | 50% | Primary solvent | Dissolve lyophilized API |

| PEG 300 | 30% | Secondary phase | Reduce viscosity |

| Tween 80 | 10% | Tertiary additive | Enhance wetting |

| Normal saline | 10% | Diluent | Achieve isotonicity |

Key steps :

- Dissolve 4SC-202 in DMSO (≥58 mg/mL solubility).

- Gradually incorporate PEG 300 with vortex mixing.

- Add Tween 80 followed by saline to prevent precipitation.

- Filter-sterilize (0.22 μm) for in vivo administration.

Stability studies confirm:

Physicochemical Profiling

Table 2: Critical Quality Attributes

Notable characteristics :

- Hygroscopicity : Requires desiccant in storage

- Photostability : Degrades under UV; amber vials mandated

Analytical Characterization Techniques

Identity Confirmation

Impurity Profiling

Specifications per ICH guidelines :

Scale-Up Considerations

Industrial production faces three principal challenges:

- Sulfonylation efficiency : Reported yields <60% necessitate catalyst screening (e.g., DMAP vs. pyridine)

- Crystallization control : Polymorphic forms impact dissolution rates

- Purification : Reverse-phase chromatography vs. recrystallization trade-offs

Batch records indicate :

Pharmacological Preparation Benchmarks

In vitro activity :

Dosing regimens :

Stability in biological matrices :

- Plasma t₁/₂: 2.3 h (mouse), 4.1 h (human)

- Liver microsomal CLint: 22 mL/min/kg

Análisis De Reacciones Químicas

4SC-202 free base undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups, leading to different analogs.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

4SC-202 free base has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study epigenetic modifications and their effects on gene expression.

Biology: Researchers use it to investigate the role of histone deacetylases and lysine-specific demethylase 1 in cellular processes.

Medicine: It is being explored as a potential therapeutic agent for various cancers, including colorectal cancer, cervical cancer, and pediatric brain tumors

Mecanismo De Acción

4SC-202 free base exerts its effects by inhibiting histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3, leading to the accumulation of acetylated histones. This results in changes in gene expression, promoting differentiation and reducing proliferation of cancer cells . Additionally, it inhibits lysine-specific demethylase 1, further modulating gene expression. The compound also affects microtubule formation, leading to cell cycle arrest and apoptosis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Mechanism of Action

4SC-202 distinguishes itself through dual HDAC1–3/8 and LSD1 inhibition , whereas most HDAC inhibitors (HDACi) target only HDACs. For example:

- Vorinostat (SAHA): Pan-HDAC inhibitor (classes I, II, IV) without LSD1 activity, leading to broader but less selective epigenetic effects .

- Romidepsin : Selective for HDAC1/2, used in cutaneous T-cell lymphoma (CTCL), but lacks LSD1 inhibition and induces cytotoxicity via histone hyperacetylation alone .

This dual mechanism allows 4SC-202 to simultaneously reactivate tumor suppressor genes (via HDAC inhibition) and suppress oncogenic pathways (via LSD1 blockade), enhancing apoptosis and reducing cancer stem cell (CSC) populations .

In Vitro and In Vivo Efficacy

- Colorectal Cancer : 4SC-202 synergizes with oxaliplatin, reducing tumor growth by 60% in vivo (vs. 40% for oxaliplatin alone) .

- Oral Squamous Cell Carcinoma (OSCC): Combined with metformin, 4SC-202 achieves synergistic apoptosis (ΔNp63 degradation) at low doses (0.4 µM + 16 mmol/L metformin) .

- Triple-Negative Breast Cancer (TNBC): 4SC-202 reduces metastasis by 70% in murine models, outperforming vorinostat .

Clinical Performance

Unique Advantages of 4SC-202

- CSC Targeting : Reduces ALDHhigh/CD44high populations in TNBC and ATRT models, impairing tumor recurrence .

- Immune Modulation: Enhances PD-L1 expression and T-cell infiltration, making it a candidate for combination immunotherapy .

- Transcriptomic Impact : Downregulates NF-κB and HO-1 pathways in myelodysplastic syndromes, overcoming chemotherapy resistance .

Actividad Biológica

4SC-202, also known as Domatinostat, is a selective inhibitor of class I histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological activity of 4SC-202, including its mechanism of action, effects on various cell lines, and relevant clinical findings.

4SC-202 exerts its effects primarily through the inhibition of HDACs and LSD1. The compound selectively inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 1.20 μM, 1.12 μM, and 0.57 μM, respectively . By inhibiting these enzymes, 4SC-202 leads to the accumulation of acetylated histones, which alters gene expression patterns associated with cell differentiation and proliferation.

Induction of Apoptosis

Research indicates that 4SC-202 induces apoptosis in various cancer cell lines. For instance, in studies involving colorectal cancer (CRC) cells, the compound was shown to provoke apoptosis activation while simultaneously causing G2/M cell cycle arrest . The use of caspase inhibitors demonstrated that the cytotoxic effects of 4SC-202 could be significantly alleviated, indicating its reliance on apoptotic pathways.

Effects on Myelodysplastic Syndromes (MDS)

A notable study focused on the impact of 4SC-202 on myelodysplastic syndromes (MDS). The results showed that treatment with 4SC-202 led to a decrease in cell viability and induced apoptosis in MDS cell lines such as SKM-1. The compound was found to down-regulate heme oxygenase-1 (HO-1), a protein associated with disease progression and chemotherapy resistance . This suggests that 4SC-202 may enhance treatment efficacy in MDS by targeting HO-1 expression.

Clinical Trials

4SC-202 has been evaluated in clinical settings for its safety and efficacy. In phase I clinical trials involving patients with advanced hematologic malignancies, including MDS, results indicated that 4SC-202 was well tolerated and exhibited promising anti-tumor activity . Furthermore, ongoing phase II trials are exploring its combination with checkpoint inhibitors for gastrointestinal cancers .

Comparative Analysis

The unique profile of 4SC-202 as a dual inhibitor of HDACs and LSD1 sets it apart from other compounds like vorinostat and panobinostat, which primarily target HDACs without affecting LSD1. The following table summarizes key differences:

| Compound | Target Enzymes | IC50 Values (μM) | Induces Apoptosis | Clinical Application |

|---|---|---|---|---|

| 4SC-202 | HDAC1/2/3, LSD1 | 1.20 / 1.12 / 0.57 | Yes | MDS, CRC |

| Vorinostat | HDACs | Varies | Yes | Cutaneous T-cell lymphoma |

| Panobinostat | Broad-spectrum HDAC inhibitor | Varies | Yes | Multiple myeloma |

Q & A

Q. What are the primary molecular targets and mechanisms of action of 4SC-202 free base in preclinical cancer models?

4SC-202 free base, a histone deacetylase (HDAC)/lysine-specific demethylase 1 (LSD1) inhibitor, exerts antitumor effects by modulating epigenetic pathways. Mechanistically, it inhibits STAT3 phosphorylation, downregulates downstream effectors like TWIST1, and suppresses epithelial-mesenchymal transition (EMT) in cancer cells . To validate these mechanisms, researchers should employ:

- Western blotting to assess STAT3 phosphorylation (Tyr705/Ser727) and TWIST1 expression.

- qPCR to quantify EMT markers (e.g., E-cadherin, N-cadherin).

- Transwell migration/invasion assays to measure phenotypic changes in cancer cell lines (e.g., OSCC models) .

Q. What experimental models are most suitable for studying 4SC-202 free base in vitro and in vivo?

- In vitro : Use established cancer cell lines (e.g., CAL-27, SCC-9 for OSCC) treated with 4SC-202 free base at IC50 concentrations (typically 1–10 µM, depending on cell type). Pair with controls (e.g., HDAC/LSD1 inhibitors like SAHA or tranylcypromine) to compare efficacy .

- In vivo : Xenograft models in immunodeficient mice (e.g., BALB/c nude mice) implanted with OSCC cells. Administer 4SC-202 via intraperitoneal injection (dosage range: 10–50 mg/kg) and monitor tumor growth and metastasis via bioluminescence imaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data for 4SC-202 free base across different cancer types or experimental conditions?

Contradictions may arise from variations in:

- Cell line specificity : Genetic/epigenetic heterogeneity (e.g., TP53 mutations in OSCC vs. other cancers) alters drug sensitivity. Perform whole-exome sequencing or CRISPR screens to identify resistance markers.

- Dosage and timing : Optimize treatment schedules (e.g., pulsed vs. continuous exposure) using dose-response curves and synergy analyses (e.g., Chou-Talalay method for combination therapies) .

- Experimental endpoints : Use standardized assays (e.g., Annexin V/PI for apoptosis, colony formation for proliferation) to ensure comparability across studies .

Q. What strategies can enhance the translational relevance of 4SC-202 free base studies?

- Combination therapies : Co-administer 4SC-202 with metabolic modulators (e.g., metformin) to target STAT3/TWIST1 pathways synergistically. Validate using isobologram analysis and in vivo metastasis models .

- Patient-derived models : Use organoids or PDX (patient-derived xenograft) models to recapitulate tumor microenvironment interactions.

- Biomarker discovery : Correlate drug response with epigenetic signatures (e.g., HDAC6/LSD1 activity) via LC-MS/MS or ChIP-seq .

Q. How should researchers design experiments to evaluate off-target effects or toxicity of 4SC-202 free base?

- High-throughput screening : Utilize kinome-wide profiling or thermal proteome profiling (TPP) to identify off-target interactions.

- Toxicity assays :

Methodological and Analytical Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent responses to 4SC-202 free base?

- Non-linear regression : Fit dose-response data to Hill or log-logistic models (e.g., using GraphPad Prism or R’s

drcpackage). - Synergy quantification : Apply the Bliss independence model or Combenefit software to evaluate drug combinations .

- Longitudinal data : Use mixed-effects models to account for inter-animal variability in xenograft studies .

Q. How can researchers ensure reproducibility in 4SC-202 free base studies?

- Standardized protocols : Adopt MIAME (Microarray Gene Expression Data) or ARRIVE (Animal Research) guidelines for metadata reporting.

- Batch-effect correction : Include technical replicates and use ComBat (in R/SAS) to adjust for variability in multi-omics datasets.

- Data sharing : Deposit raw data (e.g., RNA-seq, proteomics) in repositories like GEO or PRIDE .

Data Interpretation and Reporting

Q. How should conflicting results between in vitro and in vivo efficacy of 4SC-202 free base be addressed?

- Pharmacokinetic analysis : Measure drug bioavailability (e.g., plasma concentration via LC-MS) and tissue penetration (e.g., MALDI imaging).

- Microenvironmental factors : Profile immune cell infiltration (e.g., via flow cytometry) or stromal interactions (e.g., TGF-β secretion) in vivo .

- 3D models : Use spheroids or microfluidic devices to bridge the gap between monolayer cultures and in vivo complexity .

Q. What are the best practices for reporting negative or inconclusive results in 4SC-202 free base research?

- Transparency : Clearly state experimental limitations (e.g., sample size, assay sensitivity) in the Methods section.

- Post-hoc power analysis : Calculate achieved power using G*Power or SAS to contextualize negative findings.

- Pre-registration : Upload study protocols to platforms like OSF or ClinicalTrials.gov to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.